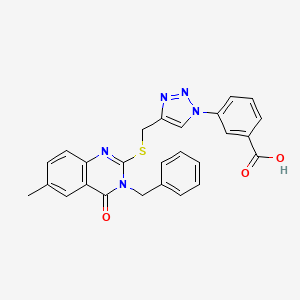
Hsp90-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-IN-13 is a small molecule inhibitor targeting Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the folding, stabilization, and activation of many client proteins. HSP90 plays a crucial role in maintaining cellular proteostasis and is implicated in various diseases, including cancer . This compound has shown potential in inhibiting the function of HSP90, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-13 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the compound meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-13 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Hsp90-IN-13 has a wide range of scientific research applications, including:
Mechanism of Action
Hsp90-IN-13 exerts its effects by binding to the ATP-binding domain of HSP90, inhibiting its ATPase activity and preventing the proper folding and activation of client proteins . This leads to the destabilization and degradation of these client proteins, which are often involved in cancer cell growth and survival . The inhibition of HSP90 by this compound disrupts multiple signaling pathways, making it a potent anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hsp90-IN-13 include:
Geldanamycin: A natural product that also inhibits HSP90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits HSP90 through a different binding mechanism.
Uniqueness
This compound is unique in its chemical structure and binding affinity, which provides distinct advantages in terms of potency and selectivity compared to other HSP90 inhibitors . Its ability to effectively inhibit HSP90 and disrupt multiple signaling pathways makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C26H21N5O3S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-[4-[(3-benzyl-6-methyl-4-oxoquinazolin-2-yl)sulfanylmethyl]triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C26H21N5O3S/c1-17-10-11-23-22(12-17)24(32)30(14-18-6-3-2-4-7-18)26(27-23)35-16-20-15-31(29-28-20)21-9-5-8-19(13-21)25(33)34/h2-13,15H,14,16H2,1H3,(H,33,34) |
InChI Key |
NSEFVZPTISOMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CN(N=N4)C5=CC=CC(=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


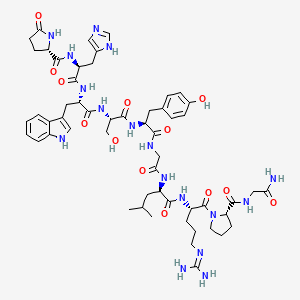
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
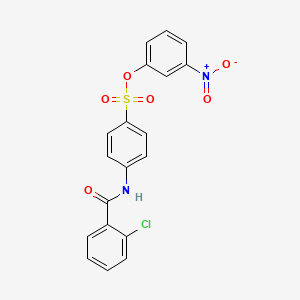

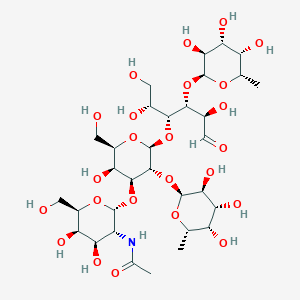
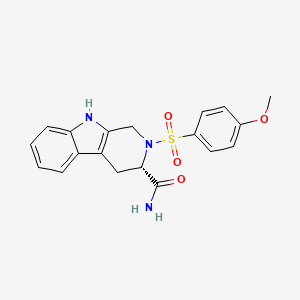
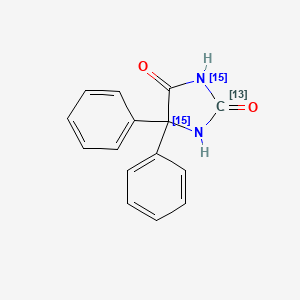
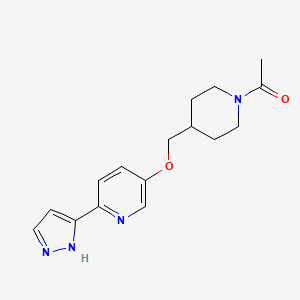
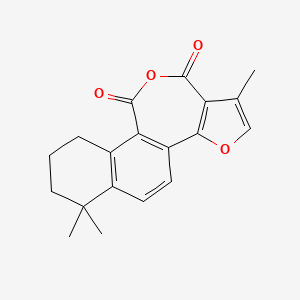
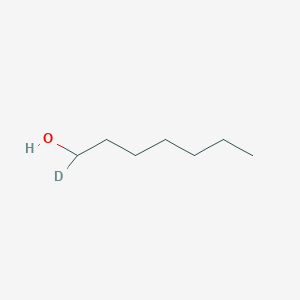
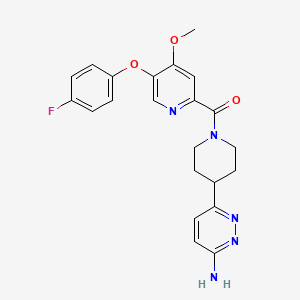

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

